![molecular formula C32H57N3O15P2 B1238155 [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate CAS No. 64199-87-7](/img/structure/B1238155.png)
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate, also known as cytidine diphosphate didecanoin, is a compound that plays a significant role in biochemical processes. It is a type of CDP-diacylglycerol, which is involved in the synthesis of phosphatidylinositol and other phospholipids. These compounds are crucial for cell membrane structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate involves the reaction of cytidine triphosphate (CTP) with didecanoin. This reaction is typically catalyzed by the enzyme CDP-diacylglycerol synthase. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity. The reaction can be represented as follows:
[ \text{CTP} + \text{Didecanoin} \rightarrow \text{this compound} + \text{Pyrophosphate} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme and substrates are mixed under controlled conditions. The product is then purified using chromatographic techniques to obtain high purity this compound.
化学反应分析
Types of Reactions
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of phospholipids and other complex molecules.
Biology: It plays a role in cell membrane synthesis and function, making it a valuable tool in cell biology studies.
Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of diseases related to cell membrane dysfunction.
Industry: It is used in the production of specialized lipids and other biochemical products.
作用机制
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate exerts its effects by participating in the biosynthesis of phospholipids. The compound acts as a donor of the diacylglycerol moiety, which is then incorporated into phosphatidylinositol and other phospholipids. This process is catalyzed by enzymes such as CDP-diacylglycerol synthase and phosphatidylinositol synthase. The molecular targets include various enzymes and pathways involved in lipid metabolism.
相似化合物的比较
Similar Compounds
Cdp-diglyceride: Another CDP-diacylglycerol involved in phospholipid synthesis.
Cdp-choline: Involved in the synthesis of phosphatidylcholine.
Cdp-ethanolamine: Involved in the synthesis of phosphatidylethanolamine.
Uniqueness
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate is unique due to its specific fatty acid composition, which influences its biochemical properties and functions. Unlike other CDP-diacylglycerols, this compound contains decanoic acid, which may affect its interaction with enzymes and other molecules in the cell.
属性
CAS 编号 |
64199-87-7 |
|---|---|
分子式 |
C32H57N3O15P2 |
分子量 |
785.8 g/mol |
IUPAC 名称 |
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate |
InChI |
InChI=1S/C32H57N3O15P2/c1-3-5-7-9-11-13-15-17-26(36)46-22-23(47-27(37)18-16-14-12-10-8-6-4-2)21-24(49-52(44,45)50-51(41,42)43)30-28(38)29(39)31(48-30)35-20-19-25(33)34-32(35)40/h19-20,23-24,28-31,38-39H,3-18,21-22H2,1-2H3,(H,44,45)(H2,33,34,40)(H2,41,42,43)/t23?,24-,28+,29-,30?,31-/m1/s1 |
InChI 键 |
WWGKCQXRHMAGOV-IFVHJWRPSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
手性 SMILES |
CCCCCCCCCC(=O)OCC(C[C@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
规范 SMILES |
CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
同义词 |
CDP-didecanoin cytidine diphosphate-didecanoin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
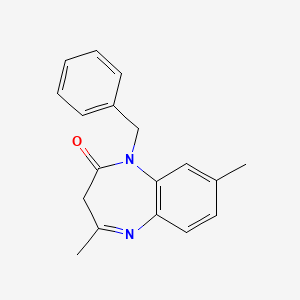
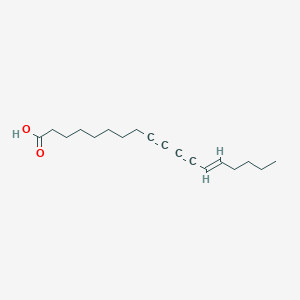
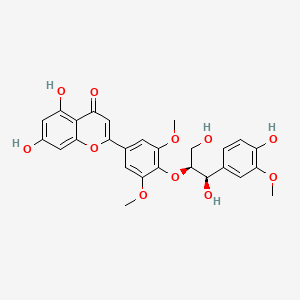
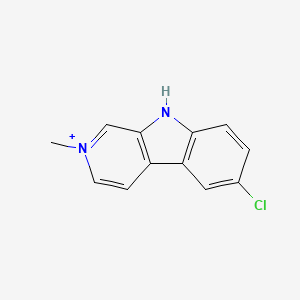
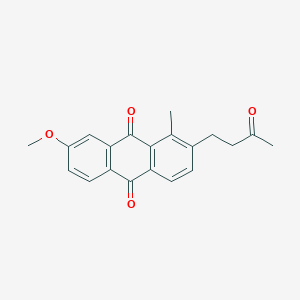
![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)
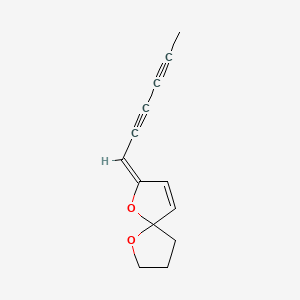

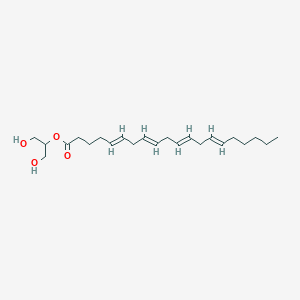
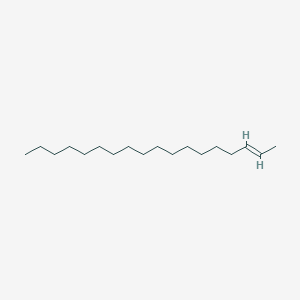
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)

